3-(4-chlorophenyl)-N-(4-sulfamoylbenzyl)-4-(1H-tetrazol-1-yl)butanamide

Carbonic anhydrase inhibition Bioisosterism Metabolic stability

3-(4-chlorophenyl)-N-(4-sulfamoylbenzyl)-4-(1H-tetrazol-1-yl)butanamide (CAS 1574480-29-7; MF C₁₈H₁₉ClN₆O₃S; MW 434.9) is a synthetic small molecule combining a primary sulfamoylbenzylamide zinc-binding motif with a 1H-tetrazol-1-yl bioisostere and a 4-chlorophenyl hydrophobic tail. This tripartite architecture places it at the intersection of carbonic anhydrase (CA) inhibitor and broader sulfonamide-tetrazole pharmacology, distinguishing it from both simple sulfonamide CA inhibitors (e.g., acetazolamide) and tetrazole-only scaffolds that lack the sulfamoylbenzyl zinc-binding group.

Molecular Formula C18H19ClN6O3S
Molecular Weight 434.9 g/mol
Cat. No. B12158391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-N-(4-sulfamoylbenzyl)-4-(1H-tetrazol-1-yl)butanamide
Molecular FormulaC18H19ClN6O3S
Molecular Weight434.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)CC(CN2C=NN=N2)C3=CC=C(C=C3)Cl)S(=O)(=O)N
InChIInChI=1S/C18H19ClN6O3S/c19-16-5-3-14(4-6-16)15(11-25-12-22-23-24-25)9-18(26)21-10-13-1-7-17(8-2-13)29(20,27)28/h1-8,12,15H,9-11H2,(H,21,26)(H2,20,27,28)
InChIKeyDEVSSGFYUIHARH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-chlorophenyl)-N-(4-sulfamoylbenzyl)-4-(1H-tetrazol-1-yl)butanamide: Scaffold-Based Procurement Rationale for a Dual-Pharmacophore Sulfonamide Tetrazole


3-(4-chlorophenyl)-N-(4-sulfamoylbenzyl)-4-(1H-tetrazol-1-yl)butanamide (CAS 1574480-29-7; MF C₁₈H₁₉ClN₆O₃S; MW 434.9) is a synthetic small molecule combining a primary sulfamoylbenzylamide zinc-binding motif with a 1H-tetrazol-1-yl bioisostere and a 4-chlorophenyl hydrophobic tail . This tripartite architecture places it at the intersection of carbonic anhydrase (CA) inhibitor and broader sulfonamide-tetrazole pharmacology, distinguishing it from both simple sulfonamide CA inhibitors (e.g., acetazolamide) and tetrazole-only scaffolds that lack the sulfamoylbenzyl zinc-binding group [1]. Published data situate the compound within the benzoheterocyclylalkanoic acid amide patent class with potential leukotriene pathway or CA-modulatory applications, though direct head-to-head quantitative differentiation from its closest in-class analogs remains scarce in the open literature as of this search date.

Why 3-(4-chlorophenyl)-N-(4-sulfamoylbenzyl)-4-(1H-tetrazol-1-yl)butanamide Cannot Be Replaced by Generic CA Inhibitors or Simple Tetrazole Analogs


Generic substitution—such as replacing this compound with acetazolamide, simple benzenesulfonamide CA inhibitors, or tetrazole-only scaffolds—fails because this molecule integrates two distinct pharmacophores whose synergistic contribution to target engagement and physicochemical profile is lost when separately deployed. The primary sulfamoylbenzylamide group provides a well-characterized zinc-binding warhead for carbonic anhydrase isoforms [1], while the 1H-tetrazol-1-yl moiety simultaneously serves as a carboxylic acid bioisostere known to enhance metabolic stability and modulate pKa relative to carboxylate-containing analogs [2]. The 3-(4-chlorophenyl) substituent introduces a hydrophobic interaction surface that is absent in simpler N-(4-sulfamoylbenzyl)alkylamides (e.g., 2-ethyl-N-(4-sulfamoylbenzyl)butyramide; Ki = 71–82 nM against hCA VII/XIV [3]) and that cannot be replicated by polar or unsubstituted phenyl analogs without altering both potency and isoform selectivity. A direct procurement decision must therefore weigh the retention of this specific three-component architecture, because any single-component replacement (e.g., removing the tetrazole for a carboxylic acid, or replacing the sulfamoylbenzyl with a simple sulfonamide) would constitute a different compound with an untested activity and selectivity profile relative to the intact target molecule.

Quantitative Differentiation of 3-(4-chlorophenyl)-N-(4-sulfamoylbenzyl)-4-(1H-tetrazol-1-yl)butanamide Against Closest In-Class Analogs


Tetrazole vs. Carboxylic Acid Bioisostere: Metabolic Stability and pKa Modulation

The target compound incorporates a 1H-tetrazol-1-yl moiety at the butanamide terminus, directly replacing a carboxylic acid group found in earlier benzoheterocyclylalkanoic acid leads (e.g., U.S. Patent 5,179,112 [1]). Literature reviews demonstrate that tetrazole-for-carboxylate substitution routinely increases lipophilicity (ΔlogP ≈ +0.5 to +1.0), reduces susceptibility to Phase II glucuronidation, and preserves hydrogen-bonding capacity for target engagement [2]. In the context of this scaffold, the tetrazole ring therefore confers a pharmacokinetic differentiation that a carboxylic acid analog (e.g., 3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)butanoic acid, Evitachem Catalog, no published Ki) would not match, as carboxylates are more rapidly cleared and ionized at physiological pH, potentially limiting membrane permeability.

Carbonic anhydrase inhibition Bioisosterism Metabolic stability

Sulfamoylbenzyl Amide vs. Simple Benzylamide: Zinc-Binding Capacity for Carbonic Anhydrase Engagement

The N-(4-sulfamoylbenzyl)amide motif provides a primary sulfonamide (–SO₂NH₂) zinc-binding group (ZBG) that is structurally analogous to the benzenesulfonamide ZBG of acetazolamide and other clinical CA inhibitors [1]. In a series of N-(4-sulfamoylbenzyl) amide analogs tested against Vibrio cholerae carbonic anhydrases, the N-(4-sulfamoylbenzyl)-[1,1′-biphenyl]-4-carboxamide (20e) achieved a Ki of 95.6 nM toward the β-class enzyme, confirming that this ZBG motif supports nanomolar-range CA inhibition when appropriately elaborated [2]. By contrast, N-(4-sulfamoylbenzyl)butyramide analogs that lack the extended hydrophobic/aromatic tail (e.g., 2-ethyl-N-(4-sulfamoylbenzyl)butyramide, Ki = 71–82 nM against hCA VII/XIV) retain CA affinity but lose the isoform-selectivity potential conferred by the 4-chlorophenyl and tetrazole groups present in the target compound [3]. The target compound's sulfamoylbenzylamide group thus anchors CA binding while the remaining scaffold elements modulate potency and selectivity beyond what a simple sulfamoylbenzyl alkylamide can achieve.

Carbonic anhydrase inhibition Zinc-binding group Sulfonamide pharmacophore

4-Chlorophenyl Hydrophobic Tail vs. Smaller Substituents: Hydrophobic Interaction Surface for Isoform Selectivity Modulation

The 3-(4-chlorophenyl) substituent introduces a larger, electron-withdrawing hydrophobic surface relative to unsubstituted phenyl, 4-methylphenyl, or simple alkyl groups found in comparator N-(4-sulfamoylbenzyl)amides. In related sulfonamide CA inhibitor series, the introduction of a 4-chlorophenyl group has been shown to shift isoform selectivity profiles by differentially engaging the hydrophobic pocket adjacent to the active-site zinc ion across CA isoforms I, II, IX, and XII [1]. Specifically, 4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide (4-FBS) demonstrates that halogen substitution on the aryl ring modulates both CA inhibitory potency and in vivo pharmacological activity (nicotine-induced behavioral sensitization model) [2], while 5-chloro-N-(4-sulfamoylbenzyl)salicylamide derivatives achieve differential cytotoxicity in multicellular cancer spheroids with 70% inhibition of HCT116 spheroids [3]. The 4-chlorophenyl group in the target compound is therefore expected to provide a different steric and electronic interaction profile compared to the 4-fluoro or unsubstituted phenyl analogs, which matters for applications requiring specific isoform engagement or cellular activity.

Carbonic anhydrase isoform selectivity Hydrophobic interactions Structure-activity relationship

Dual Pharmacophore Architecture vs. Single-Pharmacophore Comparators: Combined Target Engagement Potential

The target compound uniquely co-locates a sulfamoylbenzylamide CA-binding motif and a tetrazole bioisostere within a single molecule, whereas comparator CA inhibitors (e.g., acetazolamide, 4-FBS) lack the tetrazole, and comparator tetrazole-containing analogs (e.g., 3,4-dimethyl-N-(4-sulfamoylbenzyl)-2-(1H-tetrazol-1-yl)benzamide, BenchChem catalog, no published Ki) embed the tetrazole in a benzamide scaffold rather than the butanamide backbone [1]. The butanamide linker in the target compound provides conformational flexibility (sp³-hybridized carbon chain) that the rigid benzamide scaffold cannot replicate, potentially enabling differential binding-mode sampling at the CA active site or at secondary targets. U.S. Patent 5,179,112 describes benzoheterocyclylalkanoic acid amides (including tetrazole derivatives) as leukotriene synthesis inhibitors [2], suggesting that the butanamide-linked tetrazole architecture may engage additional targets beyond CA, a dual-target capability not shared by single-pharmacophore comparators.

Polypharmacology Multi-target ligand design Sulfonamide-tetrazole hybrids

Procurement-Relevant Application Scenarios for 3-(4-chlorophenyl)-N-(4-sulfamoylbenzyl)-4-(1H-tetrazol-1-yl)butanamide Based on Structural Differentiation


Carbonic Anhydrase Isoform Selectivity Screening Where Tetrazole Bioisosterism Is Desired Over Carboxylate Analogs

The compound's sulfamoylbenzylamide zinc-binding group supports nanomolar-range CA inhibition (validated by comparator data: Ki = 71–95.6 nM for related N-(4-sulfamoylbenzyl)amides [1]), while its 1H-tetrazol-1-yl group replaces a metabolically labile carboxylic acid [2]. This makes it appropriate for CA isoform selectivity panels where both target engagement and metabolic stability are required for translation to cellular or in vivo models, and where a carboxylate-containing analog would introduce confounding pharmacokinetic variables.

Leukotriene Pathway Profiling Leveraging the Butanamide-Tetrazole Scaffold

U.S. Patent 5,179,112 identifies benzoheterocyclylalkanoic acid amides bearing tetrazole groups as leukotriene synthesis inhibitors [3]. This compound's butanamide-linked tetrazole architecture aligns with the patent's Markush structure, supporting its use in arachidonic acid cascade profiling experiments where both CA inhibition and leukotriene pathway modulation are of interest, a dual application not addressable by acetazolamide or simple benzenesulfonamides.

Hydrophobic Pocket SAR Exploration Using the 4-Chlorophenyl Substituent as a Differentiated Probe

The 4-chlorophenyl group provides a distinct steric and electronic probe (σₚ = +0.23; vdW radius 1.75 Å) compared to the 4-fluoro substituent (σₚ = +0.06; vdW radius 1.47 Å) present in 4-FBS [4]. This compound can serve as a comparator tool in SAR studies examining how halogen size and electron-withdrawing character at the 3-phenyl position modulate CA isoform selectivity or cellular potency, filling a substitution gap left by the availability of only fluoro- or unsubstituted phenyl analogs from commercial sources.

Multi-Pharmacophore Fragment Assembly Strategy: Simultaneous Sulfonamide and Tetrazole Exploration

As one of the few commercially cataloged compounds co-displaying a primary sulfamoylbenzylamide ZBG and a 1H-tetrazole on a flexible butanamide linker , this molecule uniquely enables research programs that require simultaneous structure-activity relationship exploration of both pharmacophores in a single chemical entity. This avoids the need to co-dose or link two separate fragments and is not achievable with single-pharmacophore alternatives such as acetazolamide (sulfonamide only) or 1-(4-chlorophenyl)-1H-tetrazole (tetrazole only).

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